molecular formula C5H8BNO3 B8187847 2,4-dimethyl-Oxazole-5-boronic acid

2,4-dimethyl-Oxazole-5-boronic acid

Cat. No.: B8187847
M. Wt: 140.94 g/mol
InChI Key: FWWAXWADMJCALO-UHFFFAOYSA-N
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Description

2,4-dimethyl-Oxazole-5-boronic acid is an organoboron compound that features a boronic acid functional group attached to a 2,4-dimethyl-oxazole ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-Oxazole-5-boronic acid typically involves the hydroboration of 2,4-dimethyl-oxazole. This process includes the addition of a boron-hydrogen bond across the double bond of the oxazole ring. The reaction is generally rapid and can be carried out under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve the use of organometallic intermediates. For example, organolithium reagents can be treated with borate to yield the intermediate boronate, which upon acidic work-up, gives the desired boronic acid .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-Oxazole-5-boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-dimethyl-Oxazole-5-boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-dimethyl-Oxazole-5-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4-methylphenylboronic acid
  • 2,4,6-trimethylphenylboronic acid

Uniqueness

2,4-dimethyl-Oxazole-5-boronic acid is unique due to its oxazole ring, which imparts distinct electronic properties and reactivity compared to other boronic acids. This makes it particularly useful in specific synthetic applications where other boronic acids may not be as effective .

Properties

IUPAC Name

(2,4-dimethyl-1,3-oxazol-5-yl)boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BNO3/c1-3-5(6(8)9)10-4(2)7-3/h8-9H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWWAXWADMJCALO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(O1)C)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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